2-Chloro-4-methoxy-1-(trifluoromethyl)benzene
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Overview
Description
2-Chloro-4-methoxy-1-(trifluoromethyl)benzene: is an organic compound with the molecular formula C8H6ClF3O It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxybenzaldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced benzene derivatives.
Scientific Research Applications
Chemistry: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It is used in the development of new drugs and therapeutic agents due to its unique chemical structure and reactivity .
Industry: The compound finds applications in the production of agrochemicals, dyes, and other industrial chemicals. Its trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability, making it valuable in various industrial processes .
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound towards its target, leading to improved pharmacological effects .
Comparison with Similar Compounds
4-Chloro-2-methoxy-1-(trifluoromethyl)benzene: Similar in structure but with different substitution patterns.
2-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Contains a fluorine atom instead of a methoxy group.
3-Chloro-4-fluoro-1-(trifluoromethyl)benzene: Another derivative with different substitution patterns
Uniqueness: 2-Chloro-4-methoxy-1-(trifluoromethyl)benzene is unique due to the presence of both a methoxy group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are valuable in various applications .
Properties
IUPAC Name |
2-chloro-4-methoxy-1-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c1-13-5-2-3-6(7(9)4-5)8(10,11)12/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LORORRDOJJNXKY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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